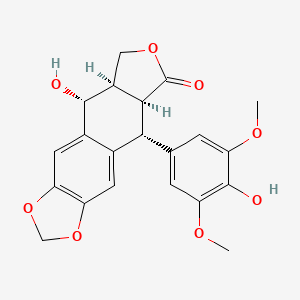
6-hydroxy-2-phenylhexanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-2-phenylhexanenitrile is an organic compound with the molecular formula C12H15NO It contains a hydroxyl group (-OH) and a nitrile group (-CN) attached to a hexane chain with a phenyl group (C6H5) at the second carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Hydroxy-2-phenylhexanenitrile can be synthesized through several methods:
From Aldehydes and Ketones: The addition of hydrogen cyanide (HCN) to aldehydes or ketones results in the formation of hydroxynitriles.
From Halogenoalkanes: Heating halogenoalkanes with potassium cyanide (KCN) in ethanol under reflux conditions can replace the halogen with a nitrile group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydroxy-2-phenylhexanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a metal catalyst.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of 6-oxo-2-phenylhexanenitrile.
Reduction: Formation of 6-amino-2-phenylhexane.
Substitution: Formation of 6-alkoxy-2-phenylhexanenitrile or 6-acyloxy-2-phenylhexanenitrile.
Aplicaciones Científicas De Investigación
6-Hydroxy-2-phenylhexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-hydroxy-2-phenylhexanenitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxyl and nitrile groups can interact with enzymes and receptors, influencing their activity.
Pathways: The compound can modulate oxidative stress pathways and influence cellular signaling processes.
Comparación Con Compuestos Similares
2-Hydroxy-6-phenylhexanenitrile: Similar structure but with different positional isomerism.
2-Hydroxy-2-methylpropanenitrile: Contains a hydroxyl and nitrile group but with a different carbon skeleton.
Uniqueness: 6-Hydroxy-2-phenylhexanenitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
6-hydroxy-2-phenylhexanenitrile |
InChI |
InChI=1S/C12H15NO/c13-10-12(8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-9H2 |
Clave InChI |
BFIWPYHJLFUVRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCCCO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13450961.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13450969.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3,4,5-trifluorophenyl)aceticacid](/img/structure/B13450977.png)

![2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13450985.png)






amine hydrochloride](/img/structure/B13451019.png)
